molecular formula C12H11ClN2O B13142825 (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride

(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride

Cat. No.: B13142825
M. Wt: 234.68 g/mol
InChI Key: HQKFWKTZDKCHFP-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is a chemical compound with the molecular formula C12H10N2O·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound consists of an aminophenyl group and a pyridinyl group connected by a methanone bridge, and it is often used in research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride typically involves the reaction of 4-aminobenzophenone with pyridine derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-aminobenzophenone is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (4-Methoxyphenyl)(pyridin-4-yl)methanone
  • (4-Chlorophenyl)(pyridin-4-yl)methanone

Uniqueness

(4-Aminophenyl)(pyridin-4-yl)methanonehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a pyridinyl group allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

(4-aminophenyl)-pyridin-4-ylmethanone;hydrochloride

InChI

InChI=1S/C12H10N2O.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-8H,13H2;1H

InChI Key

HQKFWKTZDKCHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)N.Cl

Origin of Product

United States

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